

2'-O-Methylperlatolic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2'-O-methylperlatolic acid	
Cat. No.:	B049905	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylperlatolic acid, a naturally occurring depside, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, biological activities, and associated experimental protocols. Primarily recognized as a monoamine oxidase B (MAO-B) inhibitor and an insulin receptor (InsR) sensitizer, this document consolidates key data and methodologies to support further research and development.

Chemical and Physical Properties

2'-O-Methylperlatolic acid is a polyphenolic compound. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	38968-07-9	[1][2][3]
Molecular Formula	C26H34O7	[1][2][3][4]
Molecular Weight	458.54 g/mol	[1][2]
Class	Depside	[5]

Biological Activity and Therapeutic Potential

2'-O-Methylperlatolic acid exhibits multiple biological activities, with two primary areas of investigation: its role as a selective inhibitor of monoamine oxidase B and its function as an insulin receptor sensitizer.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters.[6][7][8] There are two isoforms, MAO-A and MAO-B.[6][9] Selective inhibitors of MAO-B are of therapeutic interest for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][6] **2'-O-Methylperlatolic acid**, isolated from the Brazilian plant Himatanthus sucuuba, has been identified as a potent and selective MAO-B inhibitor.[5]

Compound	Target	IC50 (μM)	Source
2'-O-Methylperlatolic acid	МАО-В	Not explicitly stated in snippets	Himatanthus sucuuba[5]
Confluentic acid (co-isolated)	МАО-В	0.22	Himatanthus sucuuba[5]

Insulin Receptor Sensitization

Recent studies have revealed that **2'-O-methylperlatolic acid** can act as an insulin receptor (InsR) sensitizer, enhancing the glucose-lowering effects of insulin.[3][10] This positions it as a potential therapeutic agent for diabetes.[2][3] The compound binds to the extracellular domain of the insulin receptor, activating the downstream signaling pathway.[3][11][12]

In Vitro and In Vivo Effects on Glucose Metabolism:

Experimental Model	Treatment	Key Findings	Reference
C2C12 myotubes	2'-O-M + Insulin	Significantly stimulated glucose uptake capacity.	[3]
Streptozotocin- induced diabetic mice	2'-O-M + Insulin	Prolonged the blood glucose-lowering effect of insulin.	[3]
Streptozotocin- induced diabetic mice	2'-O-M alone	Enhanced phosphorylation of AKT in muscle tissue.	[3]
db/db mice	2'-O-M + Insulin	Enhanced the insulin- activated hypoglycemic effect.	[11]

Experimental Protocols Isolation and Structure Elucidation of 2'-OMethylperlatolic Acid

While a specific, detailed protocol for **2'-O-methylperlatolic acid** is not available in the provided search results, a general methodology for the isolation of natural products from plant sources can be outlined. The structure is typically elucidated using spectroscopic methods.[13] [14][15][16]

General Protocol:

- Extraction: The air-dried and powdered bark of Himatanthus sucuuba is extracted with a suitable solvent system, such as dichloromethane/methanol, at room temperature.[14]
- Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography over silica gel.

- Purification: Fractions showing biological activity (e.g., MAO-B inhibition) are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
 - 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework.[5]
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[14]
 - Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugation systems.[14]

Monoamine Oxidase B (MAO-B) Inhibition Assay

A common method for screening MAO-B inhibitors is a fluorometric assay.[17]

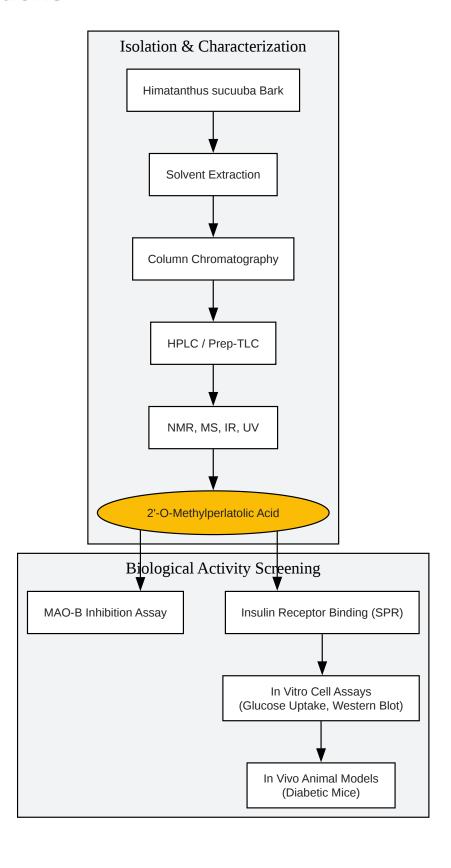
Protocol Outline:

- Reagent Preparation:
 - Prepare MAO-B Assay Buffer.
 - Reconstitute MAO-B enzyme, MAO-B substrate, and a positive control inhibitor (e.g., Selegiline).[17][18]
 - Dissolve 2'-O-methylperlatolic acid in a suitable solvent (e.g., DMSO) to create a stock solution.
- Assay Procedure:
 - Add the test compound (2'-O-methylperlatolic acid at various concentrations), inhibitor control, and enzyme control to a 96-well plate.
 - Add the MAO-B enzyme solution to the wells and incubate.[19][17]

- Initiate the reaction by adding the MAO-B substrate solution.[17]
- Measurement:
 - Measure the fluorescence kinetically at an excitation/emission of approximately 535/587 nm.[17]
- Data Analysis:
 - Calculate the rate of reaction for each concentration.
 - Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

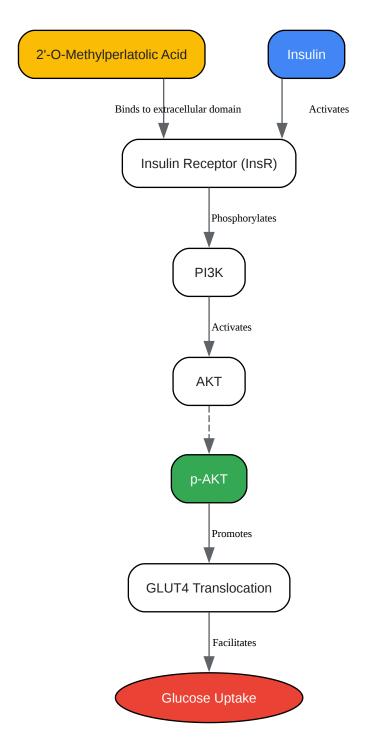
Insulin Receptor Signaling Pathway Analysis

The effect of **2'-O-methylperlatolic acid** on the insulin signaling pathway can be assessed using a combination of molecular biology techniques.[3][11]


Methodologies:

- Surface Plasmon Resonance (SPR): To determine the binding affinity of 2'-O-methylperlatolic acid to the insulin receptor.[3]
- Cell Culture: Utilize cell lines such as Hepa and C2C12 to study the in vitro effects.[3]
- Western Blotting: To determine the protein levels of key signaling components like IR-β, phosphorylated-IR (p-IR), AKT, and phosphorylated-AKT (p-AKT) in cell lysates and tissue samples.[3]
- Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of genes involved in glucose and lipid metabolism.[3]
- Glucose Uptake Assay: To determine the capacity of cells (e.g., C2C12 myotubes) to take up glucose in the presence of the compound.[3]
- Animal Models: Use of diabetic mouse models (e.g., streptozotocin-induced or db/db mice)
 to evaluate the in vivo effects on blood glucose, insulin, glucagon, and C-peptide levels.[3]

[11]


Visualizations

Click to download full resolution via product page

Caption: General experimental workflow for the isolation and biological evaluation of **2'-O-methylperlatolic acid**.

Click to download full resolution via product page

Caption: Simplified insulin signaling pathway activated by 2'-O-methylperlatolic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2'-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Confluentic acid and 2'-O-methylperlatolic acid, monoamine oxidase B inhibitors in a Brazilian plant, Himatanthus sucuuba PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2'-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 14. mdpi.com [mdpi.com]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.cn [abcam.cn]

BENCH

- 19. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2'-O-Methylperlatolic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049905#2-o-methylperlatolic-acid-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com